molecular formula C17H16N4O3S B2359042 4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide CAS No. 392249-39-7

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2359042
CAS RN: 392249-39-7
M. Wt: 356.4
InChI Key: GQHFKFJCGARCST-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide, also known as DMNB, is a fluorescent compound that has been widely used in scientific research applications. It is a synthetic derivative of benzothiazole and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including those related to the chemical structure , have been studied for their corrosion inhibiting effects against steel in acidic environments. These derivatives have demonstrated significant efficiency in preventing corrosion, highlighting their potential application in industrial settings to protect metal surfaces (Zhiyong Hu et al., 2016)[https://consensus.app/papers/studies-benzothiazole-derivatives-corrosion-inhibitors-hu/d97d69b8865859c19dc46e0cd5522668/?utm_source=chatgpt].

Antimicrobial and Anticancer Potentials

A novel series of thiazolidinone derivatives, structurally related to the mentioned compound, has been synthesized and evaluated for antimicrobial and anticancer activities. Some derivatives have shown promising results, suggesting the potential of these compounds in developing new treatments for various infections and cancers (A. Deep et al., 2016)[https://consensus.app/papers/synthesis-antimicrobial-anticancer-evaluation-qsar-deep/241f51bb0a655bc1b92b9c56c216f82c/?utm_source=chatgpt].

Antiproliferative Activity

Related compounds have been synthesized and assessed for their antiproliferative activity against tumor-derived cell lines, indicating the potential for benzothiazole derivatives in cancer therapy research (N. A. Abdul-Rida et al., 2017)[https://consensus.app/papers/synthesis-activity-substituted-5nitrosopyrimidine-abdulrida/8a045271e96c5864918f826c0d518fe9/?utm_source=chatgpt].

Central Nervous System Agents

Studies on benzothiazole derivatives have explored their potential as central nervous system agents, with some compounds showing significant activity. This suggests possible applications in developing treatments for CNS disorders (L. Martin et al., 1981)[https://consensus.app/papers/synthesis-spiroisobenzofuran13h4piperidines-system-martin/2d97c9c9aa1650cd90a76c0790b592f7/?utm_source=chatgpt].

Enzyme Inhibition and Molecular Docking Studies

Benzothiazole derivatives have been synthesized and structurally analyzed, with some showing enzyme inhibition properties. Molecular docking studies have been used to understand the interaction of these compounds with target enzymes, providing insights into their potential therapeutic applications (B. J. Al-Hourani et al., 2016)[https://consensus.app/papers/synthesis-crystal-structure-alhourani/6ac2bafddc115555ab5812eb45684330/?utm_source=chatgpt].

properties

IUPAC Name

4-(dimethylamino)-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-19(2)12-6-4-11(5-7-12)16(22)18-17-20(3)14-9-8-13(21(23)24)10-15(14)25-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHFKFJCGARCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.